![molecular formula C22H19Cl2NOS2 B2704540 N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine CAS No. 400082-24-8](/img/structure/B2704540.png)
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
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Description
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 387.13 g/mol and a melting point of 90-91°C. This compound is used in various research applications, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Researchers synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. These derivatives were obtained by alkylation of the parent compound with corresponding 1-chloromethylbenzene. Although the synthesized substances did not exhibit significant anticonvulsant activity, two compounds showed a tendency toward reduced mortality in an in vivo experiment .
Microreactor-Based Nitration Process
The compound plays a crucial role in the continuous flow microreactor system for the nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. This triazolinone intermediate is essential for the synthesis of the herbicide Sulfentrazone .
Oxime Ethers as Building Blocks
Oxime esters, including this compound, serve as versatile building blocks in heterocycle formation. They are accessible and easily prepared from oximes and acyl halides or anhydrides. Notably, oxime esters act as directing groups for C–H activation reactions, facilitating the construction of new C–N bonds. In cyclization reactions, they function as both internal oxidants and precursors. Researchers have utilized oxime esters to synthesize various heterocycles, including pyrrole, imidazole, furan, triazole, thiazole, and quinoline derivatives .
Structural Research
Structural studies have been conducted on N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. These investigations provide insights into its molecular arrangement and conformation .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NOS2/c23-18-12-11-17(22(24)13-18)14-26-25-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYVFZACNTPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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